Cas no 1804359-45-2 (Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate)
Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate
-
- Inchi: 1S/C10H9BrF3NO4/c1-18-8(17)2-5-7(16)4-15-6(3-11)9(5)19-10(12,13)14/h4,16H,2-3H2,1H3
- InChI Key: FBUXTUGTJACJTG-UHFFFAOYSA-N
- SMILES: BrCC1C(=C(C(=CN=1)O)CC(=O)OC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 316
- XLogP3: 2.1
- Topological Polar Surface Area: 68.6
Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029093066-1g |
Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate |
1804359-45-2 | 97% | 1g |
$1,475.10 | 2022-04-02 |
Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate
Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate: A Comprehensive Overview
Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate (CAS No: 1804359-45-2) is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its pyridine ring system, incorporates several functional groups, including a bromomethyl group, a hydroxyl group, and a trifluoromethoxy group, which contribute to its diverse chemical properties and potential applications.
The pyridine ring serves as the central framework of this molecule, with substituents attached at specific positions to create a highly functionalized structure. The bromomethyl group at position 2 introduces electrophilic character, making it reactive in various substitution reactions. Meanwhile, the hydroxyl group at position 5 imparts hydrophilic properties, enhancing the compound's solubility in polar solvents. The trifluoromethoxy group at position 3 is known for its electron-withdrawing effects, which can influence the reactivity and stability of the molecule.
Recent studies have highlighted the potential of Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate in drug discovery and development. Its unique combination of functional groups makes it an attractive candidate for designing bioactive molecules with specific pharmacological properties. For instance, the bromomethyl group can serve as a leaving group in nucleophilic substitution reactions, enabling the synthesis of derivatives with diverse biological activities.
The synthesis of this compound typically involves multi-step reactions, including nucleophilic aromatic substitution and acetylation. Researchers have explored various reaction conditions to optimize yield and purity, leveraging modern catalytic techniques and green chemistry principles. These advancements have not only improved the synthetic process but also opened avenues for scaling up production for industrial applications.
In terms of applications, Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate has shown promise in materials science as well. Its ability to form stable complexes with metal ions has led to its use in coordination chemistry studies, where it serves as a versatile ligand for constructing metal-organic frameworks (MOFs). Additionally, its electronic properties make it a candidate for use in optoelectronic devices.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Recent research has focused on its biodegradation under aerobic and anaerobic conditions, revealing that certain microbial communities can metabolize this compound efficiently under specific environmental conditions.
In conclusion, Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate (CAS No: 1804359-45-2) stands out as a multifaceted compound with significant potential across various scientific domains. Its intricate structure and versatile functional groups continue to inspire innovative research directions, making it a subject of interest for both academic and industrial chemists alike.
1804359-45-2 (Methyl 2-(bromomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)